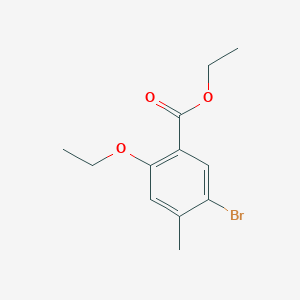

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate

Description

Ethyl 5-bromo-2-ethoxy-4-methylbenzoate (CAS: 881596-09-4) is a substituted benzoate ester with a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the aromatic ring. Its molecular formula is C₁₂H₁₅BrO₃, and it serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound’s reactivity and stability are influenced by its substituents: the electron-withdrawing bromine enhances electrophilic substitution resistance, while the ethoxy and methyl groups contribute steric and electronic effects that modulate solubility and reaction pathways.

Properties

Molecular Formula |

C12H15BrO3 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 5-bromo-2-ethoxy-4-methylbenzoate |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11-6-8(3)10(13)7-9(11)12(14)16-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

ILDUOHIHASSNEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Br)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The ethoxy group in this compound provides steric bulk compared to methoxy analogs (e.g., Entry 8 in [1]), slowing down nucleophilic aromatic substitution but improving stability under acidic conditions.

- Halogen Diversity : Compounds like Ethyl 5-bromo-2-chloro-4-fluorobenzoate ([5]) exhibit greater electrophilicity, making them preferred for Suzuki-Miyaura couplings, whereas bromine in the target compound favors Ullmann-type couplings .

Positional Isomerism: Ethyl 2-bromo-5-ethoxy-4-methylbenzoate ([4]) shares the same molecular formula as the target compound but differs in substituent placement.

Applications in Synthesis :

- The methyl group at position 4 in the target compound enhances lipophilicity, making it suitable for prodrug formulations. In contrast, analogs lacking this group (e.g., Entry 5 in [1]) are more water-soluble but less membrane-permeable .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : this compound is cited in patents for synthesizing kinase inhibitors, leveraging its balanced electronic profile for selective functionalization .

- Comparative Stability Studies : Derivatives with chloro or fluoro substituents (e.g., [5]) show faster hydrolysis rates under basic conditions compared to ethoxy/methyl-substituted analogs, highlighting the target compound’s utility in prolonged reaction setups .

- Synthetic Accessibility : The target compound’s synthesis typically involves esterification of pre-substituted benzoic acids, as demonstrated in analogous protocols (e.g., methylation in [2]), ensuring scalability for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.